molecular formula C5H11N3OS B14315528 4-Amino-N-carbamothioylbutanamide CAS No. 110387-83-2

4-Amino-N-carbamothioylbutanamide

Cat. No.: B14315528
CAS No.: 110387-83-2
M. Wt: 161.23 g/mol
InChI Key: BWZVRCJVIRQOKX-UHFFFAOYSA-N
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Description

4-Amino-N-carbamothioylbutanamide is an organic compound with the molecular formula C5H11N3O2S It is a derivative of butanamide, featuring an amino group and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-carbamothioylbutanamide typically involves the reaction of 4-aminobutanamide with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The purification of the final product is achieved through crystallization and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-carbamothioylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amides.

Scientific Research Applications

4-Amino-N-carbamothioylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-N-carbamothioylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type.

Comparison with Similar Compounds

    4-Aminobutanamide: Lacks the carbamothioyl group, making it less reactive in certain chemical reactions.

    N-carbamothioylbutanamide: Lacks the amino group, affecting its biological activity.

    4-Amino-N-carbamoylbutanamide: Similar structure but with a carbamoyl group instead of a carbamothioyl group.

Uniqueness: 4-Amino-N-carbamothioylbutanamide is unique due to the presence of both amino and carbamothioyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

110387-83-2

Molecular Formula

C5H11N3OS

Molecular Weight

161.23 g/mol

IUPAC Name

4-amino-N-carbamothioylbutanamide

InChI

InChI=1S/C5H11N3OS/c6-3-1-2-4(9)8-5(7)10/h1-3,6H2,(H3,7,8,9,10)

InChI Key

BWZVRCJVIRQOKX-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)NC(=S)N)CN

Origin of Product

United States

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